Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl methyl(2-oxospiro[35]nonan-7-YL)carbamate is a chemical compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro[35]nonane ring system, which is fused to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic ketone with benzyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate: Unique due to its spirocyclic structure.
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)urea: Similar structure but with a urea group instead of a carbamate.
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)amide: Contains an amide group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H23NO3 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
benzyl N-methyl-N-(2-oxospiro[3.5]nonan-7-yl)carbamate |
InChI |
InChI=1S/C18H23NO3/c1-19(17(21)22-13-14-5-3-2-4-6-14)15-7-9-18(10-8-15)11-16(20)12-18/h2-6,15H,7-13H2,1H3 |
InChI Key |
HPSYNYNGFRLNHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC2(CC1)CC(=O)C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.